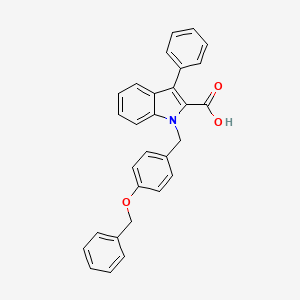![molecular formula C28H19N5OS B14808860 (4Z)-4-[2-(naphthalen-1-yl)hydrazinylidene]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14808860.png)
(4Z)-4-[2-(naphthalen-1-yl)hydrazinylidene]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-naphthylhydrazono)-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a naphthylhydrazono group, a phenyl group, and a thiazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-naphthylhydrazono)-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of 1-naphthylhydrazine with a suitable thiazole derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as acetic acid, and requires precise temperature control to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, would be essential to achieve high yields and purity in industrial production.
Chemical Reactions Analysis
Types of Reactions
4-(1-naphthylhydrazono)-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyl oxides, while reduction could produce hydrazine derivatives.
Scientific Research Applications
4-(1-naphthylhydrazono)-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(1-naphthylhydrazono)-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound’s hydrazono group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the thiazole ring may interact with enzymes and receptors, modulating their function. These interactions contribute to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-naphthyl)ethanone (4-phenyl-1,3-thiazol-2-yl)hydrazone
- 1-(1-naphthyl)ethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone
- 1-(1-naphthyl)ethanone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone
Uniqueness
Compared to similar compounds, 4-(1-naphthylhydrazono)-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both naphthyl and thiazolyl groups enhances its versatility in various chemical reactions and biological interactions.
Properties
Molecular Formula |
C28H19N5OS |
|---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
4-(naphthalen-1-yldiazenyl)-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C28H19N5OS/c34-27-26(31-30-23-17-9-15-19-10-7-8-16-22(19)23)25(21-13-5-2-6-14-21)32-33(27)28-29-24(18-35-28)20-11-3-1-4-12-20/h1-18,32H |
InChI Key |
IBDVTUCLUCGBLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C4=CC=CC=C4)N=NC5=CC=CC6=CC=CC=C65 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-{[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B14808782.png)

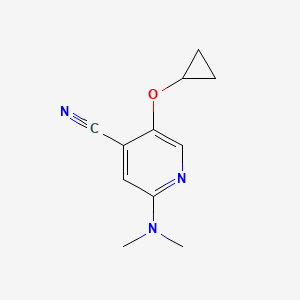
![N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]-2-methylbenzamide](/img/structure/B14808803.png)
![N-({2-[(4-chloro-3,5-dimethylphenoxy)acetyl]hydrazinyl}carbonothioyl)-2-phenylacetamide](/img/structure/B14808804.png)
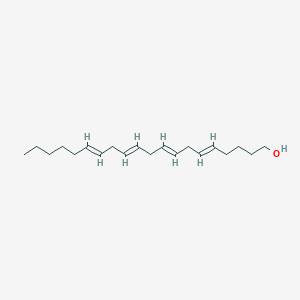
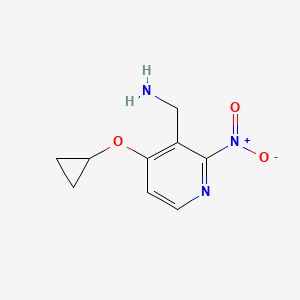
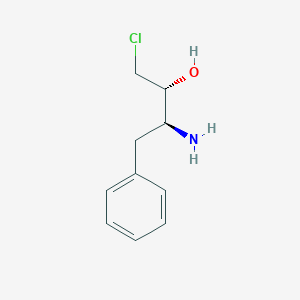
![N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B14808832.png)

